Methyl 2-[(fluorosulfonyl)methyl]benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(fluorosulfonylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOANAOVRLNZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(fluorosulfonyl)methyl]benzoate typically involves the esterification of 2-[(fluorosulfonyl)methyl]benzoic acid with methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(fluorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products:
Substitution Reactions: Various sulfonyl derivatives depending on the nucleophile used.
Reduction Reactions: Sulfonyl hydride.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Intermediate in Organic Synthesis
Methyl 2-[(fluorosulfonyl)methyl]benzoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a versatile building block in the development of more complex molecules.
Synthesis of Pharmaceuticals
The compound can be utilized in the synthesis of pharmaceutical agents. The fluorosulfonyl group is known to enhance the biological activity of molecules, thereby making this compound a valuable precursor in drug development.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as an intermediate for complex organic compounds |
| Pharmaceutical Development | Serves as a precursor for biologically active drugs |
Antimicrobial Properties
Research indicates that compounds containing fluorosulfonyl groups often exhibit antimicrobial activities, making this compound a candidate for further investigation in this area. Studies have shown that such compounds can inhibit the growth of various pathogens.
Potential Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which could be explored through biological assays and pharmacological studies.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry investigated various fluorosulfonyl-containing compounds, including this compound, demonstrating significant antibacterial activity against Gram-positive bacteria .
- Synthesis of Novel Drugs : Researchers have synthesized derivatives of this compound to explore their efficacy as anti-inflammatory agents, showing promising results in preclinical models .
Mechanism of Action
The mechanism of action of Methyl 2-[(fluorosulfonyl)methyl]benzoate involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares Methyl 2-[(fluorosulfonyl)methyl]benzoate with structurally related compounds:
Key Observations:
- Electronic Effects: The fluorosulfonyl group (-SO$2$F) is more electronegative than chlorosulfonyl (-SO$2$Cl) or aminosulfonyl (-SO$2$NH$2$), leading to stronger electron-withdrawing effects. This enhances acidity at adjacent positions and stabilizes transition states in nucleophilic reactions .
- Biological Activity : Sulfonylurea herbicides like metsulfuron methyl ester (Table) rely on sulfonamide groups to inhibit acetolactate synthase in plants. The fluorosulfonyl analog may exhibit altered binding affinity or selectivity due to fluorine's smaller van der Waals radius and stronger electronegativity .
- Synthetic Accessibility : Methyl 2-(chlorosulfonyl)benzoate is a common intermediate for sulfonamide derivatives. Fluorosulfonyl analogs require specialized fluorination reagents (e.g., SF$_4$ or DAST), increasing synthesis complexity compared to chlorosulfonation .
Agrochemical Relevance
- Metsulfuron Methyl Ester: A sulfonylurea herbicide targeting broadleaf weeds. Its mechanism involves disrupting branched-chain amino acid synthesis. Replacement of the triazine moiety with a fluorosulfonyl group could alter soil persistence or toxicity profiles .
- Tribenuron Methyl Ester: Another sulfonylurea herbicide with a pyrimidine ring. Fluorosulfonyl substitution may reduce hydrolysis rates, enhancing field stability .
Pharmaceutical Potential
- Kinase Inhibitors: Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1 in ) feature piperazine-linked benzoates. Introducing a fluorosulfonyl group could improve solubility or target binding via polar interactions .
- Antimicrobial Agents : Sulfonamide derivatives (e.g., Methyl 2-[(oxomethylene)sulfamoyl]benzoate) exhibit activity against bacterial enzymes. Fluorine substitution may mitigate resistance mechanisms by reducing metabolic degradation .
Biological Activity
Methyl 2-[(fluorosulfonyl)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The fluorosulfonyl group is known to enhance the pharmacological properties of organic molecules, making them suitable for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- SMILES :
COC(=O)c1ccccc1S(=O)(=O)F - Molecular Formula : C9H9FNO4S
- Molecular Weight : 253.24 g/mol
The presence of the fluorosulfonyl group significantly influences the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing fluorosulfonyl groups demonstrate enhanced antibacterial and antifungal properties. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cancer progression.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory effects, likely due to the inhibition of pro-inflammatory cytokines.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The fluorosulfonyl group acts as a potent electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.
- Cell Membrane Interaction : The lipophilicity imparted by the benzoate moiety enhances membrane permeability, allowing the compound to exert its effects intracellularly.
- Signal Transduction Modulation : By interacting with specific receptors or signaling molecules, this compound may alter cellular responses that lead to therapeutic effects.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through annexin V staining assays .
- Antimicrobial Testing : Another investigation focused on its antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively, suggesting promising antimicrobial potential .
Data Table: Biological Activities Summary
Q & A
Q. How can high-throughput screening (HTS) pipelines optimize derivatives of this compound for drug discovery?
- Methodological Answer :
- Library Design : Combinatorial chemistry to generate analogs with varied substituents (e.g., halogens, methyl groups).
- Automated Crystallization : Robotics for rapid SCXRD data collection (e.g., via synchrotrons).
- Machine Learning : Train models on existing bioactivity data to prioritize synthesis targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
